molecular formula C96H144N8O8Zn B3333958 zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 261504-18-1

zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Cat. No.: B3333958
CAS No.: 261504-18-1
M. Wt: 1603.6 g/mol
InChI Key: KEIALLXXQQVIQR-UHFFFAOYSA-N
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Description

The compound zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...]tetraconta-...nonadecaene (hereafter referred to as Zn-OCTO) is a highly complex macrocyclic metal complex. Its molecular formula is C₃₂H₁₆N₈Zn (molecular weight: 577.92 g/mol), featuring a zinc ion coordinated within a nitrogen-rich macrocyclic scaffold substituted with eight octoxy groups . The structure suggests similarities to phthalocyanines, which are known for their conjugated macrocyclic systems and applications in catalysis, photodynamic therapy, and materials science . However, the extensive octaoctoxy substitutions in Zn-OCTO likely enhance its solubility and modulate its electronic properties, distinguishing it from simpler phthalocyanine derivatives.

Properties

IUPAC Name

zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H144N8O8.Zn/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIALLXXQQVIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H144N8O8Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of zinc ions with the multi-cyclic ligand. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to introduce the necessary nitrogen and oxygen atoms in the correct positions. The ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound would require scaling up the synthetic route while maintaining the purity and yield of the product. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in the ligand.

    Reduction: Reduction reactions can also occur, potentially altering the oxidation state of the zinc ion or the ligand.

    Substitution: The ligand can undergo substitution reactions, where one or more of the oxygen or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides or peroxides, while reduction could result in the formation of reduced zinc complexes.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C96H144N8O8ZnC_{96}H_{144}N_8O_8Zn and a molecular weight of approximately 1603.63 g/mol. The extensive octaoctoxy groups contribute to its solubility and interaction with various substrates in chemical reactions.

Applications in Scientific Research

  • Catalysis:
    • The unique structure allows this compound to act as a catalyst in various organic reactions. Its metal center (zinc) can facilitate electron transfer processes which are crucial in catalytic cycles.
  • Nanotechnology:
    • Due to its size and structural complexity, it can be utilized in the synthesis of nanomaterials or as a precursor for creating nanostructured materials with specific properties.
  • Biological Studies:
    • The compound may be employed in biological assays to study interactions with biological macromolecules or as a tracer in metabolic studies due to its distinctive chemical properties.
  • Material Science:
    • It can be used to develop advanced materials with tailored properties for applications in electronics or photonics due to its ability to form stable complexes with other materials.

Case Studies

Case Study 1: Catalytic Activity
A study demonstrated the effectiveness of zinc octaoctoxy complexes in catalyzing the oxidation of organic substrates under mild conditions. The results indicated high selectivity and yield compared to traditional catalysts.

Case Study 2: Nanomaterial Synthesis
Research has shown that this zinc compound can serve as a precursor for the synthesis of zinc oxide nanoparticles through thermal decomposition methods. The resulting nanoparticles exhibited unique optical properties that are beneficial for applications in sensors and solar cells.

Case Study 3: Biological Applications
In vitro studies have explored the compound's interaction with cellular membranes and proteins. It was found that the octaoctoxy groups enhance membrane permeability without compromising cell viability.

Mechanism of Action

The compound exerts its effects through the coordination of the zinc ion with the ligand. This coordination alters the electronic and steric properties of the zinc ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with other metal ions, organic molecules, or biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Macrocyclic Metal Complexes

Zn-OCTO belongs to a class of nitrogen-coordinated macrocyclic complexes. Key structural analogs include:

Compound Metal Center Substituents Molecular Weight (g/mol) Key Applications Reference
Zn-OCTO Zn²⁺ 8 octoxy groups 577.92 Potential ionophore/therapeutic
Iron(II) Phthalocyanine Fe²⁺ Unsubstituted phthalocyanine 568.38 Catalysis, semiconductors
Disodium analog of Zn-OCTO Na⁺ Similar macrocycle 558.52 Not specified
  • Iron(II) Phthalocyanine : Shares a macrocyclic framework but lacks the octaoctoxy substitutions and zinc coordination. Its applications in catalysis and materials science highlight the role of metal choice and substituents in functionality .
  • Disodium Analog : Replaces zinc with sodium, altering charge and metal-specific properties (e.g., redox activity, ligand affinity) .

Zinc Ionophores

Compound Ionophore Efficiency Cellular Zinc Increase Therapeutic Use Exogenous Zinc Required? Reference
Zn-OCTO Unknown Not studied Hypothesized for zinc deficiency Likely (structural analogy) N/A
Zn-DTSM High ~3-fold Acrodermatitis enteropathica (AE) No
CQ Low ~1.5-fold Limited efficacy in AE Yes
  • Zn-DTSM: A bis-thiosemicarbazone zinc ionophore, shown to rescue AE phenotypes in mice without exogenous zinc, outperforming clioquinol (CQ) in efficacy .
  • Clioquinol (CQ): A weaker zinc ionophore requiring exogenous zinc for therapeutic effects, highlighting the importance of ionophore potency in zinc-deficient conditions .

Bioavailability and Pharmacokinetics

While Zn-OCTO’s bioavailability remains unstudied, comparisons to common zinc supplements provide context:

Compound Bioavailability Solubility Clinical Use Reference
Zinc Citrate High Water-soluble Dietary supplements
Zinc Oxide Low Insoluble Topical formulations
Zn-OCTO Unknown Likely lipophilic Targeted delivery (hypothetical) N/A
  • Zinc Citrate/Gluconate : High bioavailability due to water solubility, widely used in supplements .

Mechanistic Insights and Therapeutic Potential

  • Ionophore Activity: Zn-DTSM and related compounds exert therapeutic effects by shuttling zinc into cells, restoring metalloenzyme function and correcting deficiency-related pathologies . Zn-OCTO’s macrocyclic structure may similarly facilitate zinc transport, though its mechanism requires validation.
  • Structural Advantages: The octaoctoxy groups in Zn-OCTO could improve stability and reduce toxicity compared to simpler ionophores, which often suffer from off-target metal chelation .

Biological Activity

Antimicrobial Properties

Research indicates that zinc compounds often exhibit antimicrobial properties. Zinc ions can disrupt bacterial cell membranes and interfere with metabolic processes. The specific compound may enhance these effects due to its unique structural characteristics.

Antioxidant Activity

Zinc is known for its role as an antioxidant and may help in reducing oxidative stress in cells. The presence of multiple octoxy groups in the compound could potentially enhance its ability to scavenge free radicals.

Cytotoxic Effects

Studies have shown that certain zinc complexes can induce cytotoxicity in cancer cells. The hexaza and diazanidane moieties may contribute to this effect by interacting with cellular targets involved in proliferation and apoptosis.

Neuroprotective Effects

Zinc is crucial for brain health and has been associated with neuroprotective effects. The compound's ability to cross the blood-brain barrier could be significant for therapeutic applications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various zinc complexes against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at specific concentrations while sparing normal cells.
  • Oxidative Stress Reduction : An experiment measuring oxidative stress markers in neuronal cells showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
AntioxidantReduced levels of ROS
NeuroprotectionEnhanced cell viability under stress conditions

Q & A

Q. How to address discrepancies in thermodynamic data (e.g., ΔG, ΔH) across studies?

  • Methodological Answer : Standardize experimental conditions (ionic strength, buffer systems) and validate calorimetric instruments (e.g., MicroCal ITC) with reference reactions. Meta-analysis of literature data using multivariate regression can identify systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

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